molecular formula C11H16N2 B124799 4-(Pyrrolidin-1-ylmethyl)aniline CAS No. 142335-64-6

4-(Pyrrolidin-1-ylmethyl)aniline

Cat. No.: B124799
CAS No.: 142335-64-6
M. Wt: 176.26 g/mol
InChI Key: SFEAIUCOZWDYMJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)aniline is an organic compound that features a pyrrolidine ring attached to a benzene ring via a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aromatic amine and a pyrrolidine moiety makes it a versatile intermediate for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 4-chloromethyl aniline with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group.

Reaction Scheme: [ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{NH}_2 + \text{C}_4\text{H}_9\text{NH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{N}(\text{C}_4\text{H}_9))\text{NH}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions or concentrated sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-(pyrrolidin-1-ylmethyl)nitrobenzene.

    Reduction: Formation of 4-(pyrrolidin-1-ylmethyl)cyclohexylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing steric and electronic effects that favor interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Pyrrolidin-1-ylcarbonyl)aniline
  • 4-(Pyrrolidin-1-yl)aniline

Uniqueness

4-(Pyrrolidin-1-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the pyrrolidine ring to the benzene ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds that lack this bridge.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEAIUCOZWDYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142335-64-6
Record name 4-(pyrrolidin-1-ylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.28 g of 4-(pyrrolidin-1-ylcarbonyl)aniline obtained in stage b) below in 100 mL of tetrahydrofuran are added, under argon, 1.28 g of lithium aluminium hydride. The reaction mixture is stirred for one hour at room temperature and then cooled to 0° C. and treated successively with 1.28 mL of water, 1.28 mL of 15% (by weight) sodium hydroxide solution and 3.85 mL of water. The solid formed is filtered off and washed with ethyl acetate, and the filtrate is concentrated under reduced pressure to give 1.1 g of 4-(pyrrolidin-1-ylmethyl)aniline in the form of a dark yellow oil, the characteristics of which are as follows:
Quantity
1.28 g
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reactant
Reaction Step One
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100 mL
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1.28 g
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1.28 mL
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0 (± 1) mol
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3.85 mL
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Synthesis routes and methods II

Procedure details

In ethanol (100 ml) was dissolved 1-(4-nitrobenzyl)pyrrolidine (23.5 g), and to the mixture was added dried 10% palladium on carbon (1.00 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 20 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was separated and purified with column chromatography (ethyl acetate/triethylamine=10/1) to give 1-(4-aminobenzyl)pyrrolidine (8.54 g) as orange oil.
Quantity
23.5 g
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reactant
Reaction Step One
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100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

10% Pd/C (500 mg) was added to a solution of 1-(4-nitrobenzyl)-pyrrolidine Compound 1n3 (4.56 g, 22.1 mmol) in EtOAc (20 mL). The mixture was hydrogenated at 50 PSI for a period of 2 hrs and filtered through Celite. The filtrate was evaporated and the residue was dissolved in 10% NH4Cl and washed with ethyl ether. The aqueous layer was then adjusted to pH 10 with NaOH and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and evaporated in vacuo to give 4-pyrrolidin-1-ylmethyl-phenylamine Compound 1n (3.05 g) as a light brown oil. 1H NMR (CDCl3) δ 7.10 (d, J=8.5 Hz, 2H); 6.63 (d, J=8.5 Hz, 2H); 3.60 (br s, 2H); 3.50 (s, 2H); 2.52-2.42 (m, 4H); 1.83-1.69 (m, 4H).
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20 mL
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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